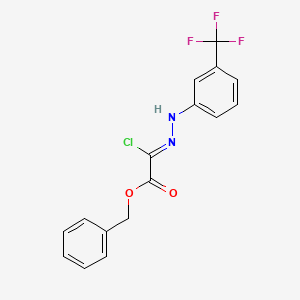

Benzyl 2-chloro-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)acetate

Description

Benzyl 2-chloro-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)acetate is a hydrazone-containing ester derivative characterized by a benzyl ester group, a chloro-substituted acetohydrazone moiety, and a 3-(trifluoromethyl)phenyl substituent.

Properties

Molecular Formula |

C16H12ClF3N2O2 |

|---|---|

Molecular Weight |

356.72 g/mol |

IUPAC Name |

benzyl (2Z)-2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate |

InChI |

InChI=1S/C16H12ClF3N2O2/c17-14(15(23)24-10-11-5-2-1-3-6-11)22-21-13-8-4-7-12(9-13)16(18,19)20/h1-9,21H,10H2/b22-14- |

InChI Key |

PJLRNGNRMWYEMZ-HMAPJEAMSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)/C(=N/NC2=CC=CC(=C2)C(F)(F)F)/Cl |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(=NNC2=CC=CC(=C2)C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-chloro-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)acetate typically involves the reaction

Biological Activity

Benzyl 2-chloro-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)acetate (CAS Number: 1000576-10-2) is a synthetic compound notable for its unique structural features, including a chloroacetate moiety and a trifluoromethyl group. These characteristics significantly influence its chemical reactivity and biological interactions, making it an interesting subject for various biochemical studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 356.73 g/mol. The presence of the trifluoromethyl group enhances the compound's electronic properties, stability, and interaction with biological targets, which is crucial for its biological activity .

Synthesis

The synthesis of this compound typically involves the reaction of benzyl chloroacetate with 3-trifluoromethylphenylhydrazine in organic solvents such as dichloromethane or toluene, using triethylamine as a base. This method allows for controlled conditions to achieve high yields and purity .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group not only enhances stability but also increases bioavailability, making it a valuable candidate for drug discovery .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with related compounds can be insightful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Benzyl 2-chloro-2-(2-(3-fluorophenyl)hydrazono)acetate | Similar hydrazone linkage; fluorine instead of trifluoromethyl | Less stable; lower reactivity |

| Benzyl 2-chloro-2-(2-(3-methylphenyl)hydrazono)acetate | Similar structure but with a methyl group | Potentially less reactive than trifluoromethyl derivative |

| Benzyl 2-chloro-2-(2-(3-nitrophenyl)hydrazono)acetate | Contains a nitro group instead of trifluoromethyl | Different electronic properties affecting reactivity |

The trifluoromethyl group in this compound enhances stability against metabolic degradation and improves interaction with biological targets compared to other derivatives .

Case Studies

While direct case studies specifically focusing on this compound are scarce, related research highlights the importance of structural modifications in enhancing biological activity. For example, studies on V600EBRAF inhibitors have shown that certain substitutions can lead to significant increases in inhibitory action against targeted enzymes . This suggests that similar investigations into this compound could yield valuable insights into its potential therapeutic applications.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs primarily differ in two regions:

- Phenyl ring substituents : Electron-withdrawing (e.g., -CF₃, -Cl) vs. electron-donating groups (e.g., -OCH₃, -CH₃).

- Ester groups : Benzyl vs. ethyl esters, influencing hydrophobicity and reactivity.

Table 1: Key Structural and Physicochemical Comparisons

Electronic and Steric Effects

- Trifluoromethyl (-CF₃) vs.

- Substituent Position : Ortho-substituted analogs (e.g., 2-Cl in ) introduce steric hindrance, reducing rotational freedom and altering binding affinities in biological systems.

Reactivity and Stability

- Ester Hydrolysis: Benzyl esters (e.g., ) are more resistant to hydrolysis under basic conditions compared to ethyl esters (e.g., ), but they can be cleaved via hydrogenolysis.

- Hydrazone Tautomerism: Electron-withdrawing groups (e.g., -CF₃) favor the keto form, while electron-donating groups (e.g., -OCH₃) stabilize the enol form, impacting reactivity in further derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.